molecular formula C14H11N5O3S B2893679 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide CAS No. 894063-29-7

2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

Cat. No. B2893679
CAS RN: 894063-29-7
M. Wt: 329.33
InChI Key: CMRADKJFIBIPCX-UHFFFAOYSA-N
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Description

The compound “2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide” is a complex organic molecule that contains several functional groups, including a 1,3-benzodioxole, a 1,2,4-triazolo[4,3-b]pyridazine, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an image of the compound, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Antifungal Applications

Triazole: compounds, which include the 1,2,4-triazole moiety, are well-known for their antifungal properties. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Drugs like fluconazole and voriconazole are examples of triazole antifungals . Given the structural similarity, our compound could potentially serve as a lead compound for the development of new antifungal agents.

Anticancer Potential

The presence of a 1,2,4-triazolo[4,3-b]pyridazine structure is indicative of potential anticancer activity. Some derivatives of this class have been evaluated for their ability to selectively target cancer cells without harming normal cells . Further research could explore the anticancer efficacy of this compound, particularly its selectivity and mechanism of action.

Antimicrobial Activity

Heterocyclic compounds like triazoles have shown a broad spectrum of antimicrobial activity. They can be designed to target a variety of Gram-positive and Gram-negative bacteria, addressing the urgent need for new antibacterial agents to combat multidrug-resistant pathogens .

Enzyme Inhibition Studies

The 1,2,4-triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This compound could be used in enzyme inhibition studies to understand better the structure-activity relationships and develop new drugs targeting specific enzymes involved in disease processes .

Mechanism of Action

Mode of Action

Triazole compounds, a key structural component of this compound, are known to show versatile biological activities due to their ability to bind readily in the biological system .

Result of Action

, it is likely that this compound may have a range of effects at the molecular and cellular level.

Action Environment

, suggesting that environmental factors could potentially influence the action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3S/c15-12(20)6-23-14-17-16-13-4-2-9(18-19(13)14)8-1-3-10-11(5-8)22-7-21-10/h1-5H,6-7H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRADKJFIBIPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)N)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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